molecular formula C16H22F2N2O3 B13712394 tert-Butyl 3-((4-amino-2-(difluoromethyl)phenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((4-amino-2-(difluoromethyl)phenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B13712394
M. Wt: 328.35 g/mol
InChI Key: RUEFPDCCXMAWGY-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-amino-2-(difluoromethyl)phenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a tert-butyl group, and a difluoromethyl-substituted phenoxy moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-amino-2-(difluoromethyl)phenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Introduction of the Phenoxy Moiety: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the azetidine ring.

    Incorporation of the Difluoromethyl Group: The difluoromethyl group can be introduced through a halogenation reaction, using reagents such as difluoromethyl halides or difluoromethyl sulfonates.

    Protection of the Amino Group: The amino group can be protected using a tert-butyl carbamate (Boc) group, which is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-amino-2-(difluoromethyl)phenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or azetidine ring positions, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Oxides, ketones

    Reduction: Reduced derivatives

    Substitution: Substituted azetidine or phenoxy derivatives

Scientific Research Applications

tert-Butyl 3-((4-amino-2-(difluoromethyl)phenoxy)methyl)azetidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-amino-2-(difluoromethyl)phenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in the desired biological effect. The specific pathways involved depend on the target and the context of the study.

Comparison with Similar Compounds

tert-Butyl 3-((4-amino-2-(difluoromethyl)phenoxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22F2N2O3

Molecular Weight

328.35 g/mol

IUPAC Name

tert-butyl 3-[[4-amino-2-(difluoromethyl)phenoxy]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H22F2N2O3/c1-16(2,3)23-15(21)20-7-10(8-20)9-22-13-5-4-11(19)6-12(13)14(17)18/h4-6,10,14H,7-9,19H2,1-3H3

InChI Key

RUEFPDCCXMAWGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)N)C(F)F

Origin of Product

United States

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